1-Benzyl-3-phenylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

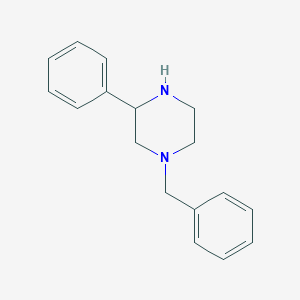

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOQMXILLUBOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590507 | |

| Record name | 1-Benzyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-32-1 | |

| Record name | 1-Benzyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Structure of 1-Benzyl-3-phenylpiperazine

Abstract: This document provides a comprehensive technical overview of 1-benzyl-3-phenylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. It details the compound's structural features, physicochemical properties, and spectroscopic profile. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization. The known biological context of the broader phenylpiperazine class, particularly its interaction with serotonergic and dopaminergic pathways, is discussed and visualized to provide a framework for its potential pharmacological applications. All data is presented to be accessible and actionable for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a disubstituted piperazine derivative. The core structure is a six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. In this specific molecule, a benzyl group (-CH₂-Ph) is attached to the nitrogen at position 1, and a phenyl group (-Ph) is attached to the carbon at position 3. The presence of a chiral center at the C-3 position means the compound can exist as a racemate or as individual (R)- and (S)-enantiomers.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5368-32-1[1] |

| Molecular Formula | C₁₇H₂₀N₂[1] |

| 2D Structure | |

| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)CC3=CC=CC=C3 |

| InChI Key | VEJWDLHOLWGRLH-UHFFFAOYSA-N |

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The table below summarizes its core properties, supplemented with data from the closely related parent structures, 1-benzylpiperazine (BZP) and 1-phenylpiperazine, for context.

| Property | This compound | 1-Benzylpiperazine (BZP) | 1-Phenylpiperazine |

| Molecular Weight | 252.36 g/mol [1] | 176.26 g/mol | 162.23 g/mol |

| Boiling Point | Data not available | 122-124 °C at 2.5 mmHg | 286-287 °C at 760 mmHg |

| Melting Point | Data not available | Data not available | 18.8 °C[2] |

| Density | Data not available | Data not available | 1.062 g/mL at 25 °C |

| pKa (Conjugate Acid) | Data not available | Data not available | ~8.71[3] |

| Appearance | Data not available | Pale-brown oil | Clear, colorless to yellow liquid[2] |

| Solubility | Sparingly soluble in water | Data not available | Insoluble in water[2] |

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 10H | Aromatic protons (C₆H₅-C and C₆H₅-CH₂) |

| ~ 3.50 - 3.60 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 3.80 - 3.90 | Multiplet | 1H | Methine proton (-CH-Ph) |

| ~ 1.80 - 3.20 | Multiplets | 7H | Piperazine ring protons (-CH₂- and -NH-) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 - 145 | Quaternary C of phenyl group |

| ~ 138 | Quaternary C of benzyl group |

| ~ 127 - 129 | Aromatic CH carbons |

| ~ 63 | Benzylic CH₂ carbon |

| ~ 60 | Methine CH carbon |

| ~ 45 - 56 | Piperazine ring CH₂ carbons |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatics |

| 2950 - 2800 | C-H Stretch | Aliphatics (piperazine ring, benzylic CH₂) |

| ~ 1600, ~1490, ~1450 | C=C Stretch | Aromatic rings |

| ~ 1130 | C-N Stretch | Aliphatic amine |

Mass Spectrometry (MS) (Predicted)

| m/z | Ion | Fragmentation Pathway |

| 252 | [M]⁺ | Molecular ion |

| 161 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |

| 56 | [C₃H₆N]⁺ | Piperazine ring fragment[4] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the N-alkylation of 2-phenylpiperazine with benzyl chloride.

Materials:

-

2-Phenylpiperazine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-phenylpiperazine (1.0 eq) in acetonitrile (10 mL/mmol), add a base such as anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the resulting residue in dichloromethane and wash sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR: Acquire spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).

-

¹³C NMR: Acquire spectrum on the same instrument, typically at 100 MHz.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Analyze as a thin film on a salt plate (NaCl or KBr) for oils, or as a KBr pellet for solids. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Technique: Use Electrospray Ionization (ESI) for molecular weight confirmation or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) for fragmentation analysis.

-

Analysis: Determine the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for EI) and compare the fragmentation pattern with predicted pathways.

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

While specific pharmacological data for this compound is limited, the phenylpiperazine scaffold is a well-established pharmacophore in numerous centrally acting drugs.[3] These compounds frequently exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, acting as agonists, partial agonists, or antagonists.[5][6] For instance, many phenylpiperazine antidepressants and antipsychotics modulate 5-HT₂ and D₂ receptors.[5][7]

The interaction of a phenylpiperazine ligand with a G-protein coupled receptor (GPCR), such as the 5-HT₁ₐ or D₂ receptor, typically initiates an intracellular signaling cascade. Upon binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein. The Gα subunit (often Gαi/o for these receptors) exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity, altering cellular function.

References

- 1. scbt.com [scbt.com]

- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

1-Benzyl-3-phenylpiperazine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3-phenylpiperazine

Disclaimer: The precise mechanism of action of this compound has not been extensively elucidated in publicly available scientific literature. This guide provides a detailed overview of its presumed pharmacological profile based on the well-established structure-activity relationships of its constituent chemical moieties and the known actions of structurally related piperazine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine scaffold is a common pharmacophore found in a multitude of centrally acting agents due to its ability to interact with a variety of neurotransmitter receptors and transporters. Structurally, this compound combines the features of a 1-benzylpiperazine and a 3-phenylpiperazine. This unique combination suggests a complex pharmacological profile, likely involving interactions with monoaminergic systems, including those for dopamine, serotonin, and norepinephrine.

Inferred Pharmacological Profile

Based on the pharmacology of its structural analogs, this compound is likely to function as a monoamine reuptake inhibitor and/or releasing agent. The N-benzyl group is a common feature in compounds targeting the dopamine transporter (DAT), while the phenylpiperazine moiety is known to confer affinity for serotonin transporters (SERT) and various serotonin receptor subtypes.

Interaction with Monoamine Transporters

The primary mechanism of action is anticipated to be the inhibition of dopamine, norepinephrine (NET), and serotonin reuptake by binding to their respective transporters. The relative potency at each transporter will determine its overall stimulant and psychoactive effects.

Receptor Interactions

Beyond monoamine transporters, phenylpiperazine derivatives are known to interact with a range of G-protein coupled receptors, which can modulate their primary effects. These may include:

-

Serotonin Receptors: Particularly the 5-HT1A and 5-HT2A/2C receptor subtypes.

-

Adrenergic Receptors: Phenylpiperazines often exhibit affinity for α1- and α2-adrenergic receptors.

-

Dopamine Receptors: While less common for this structural class, direct interactions with D1 and D2-like receptors cannot be entirely ruled out without empirical data.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the binding affinities (Ki, IC50) of key structural analogs of this compound at monoamine transporters and relevant receptors. This data is compiled from various in vitro studies and serves as a basis for estimating the potential target profile of the compound .

Table 1: Binding Affinities of Phenylpiperazine Analogs at Monoamine Transporters

| Compound | DAT (Ki/IC50, nM) | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) |

| 1-Phenylpiperazine | 2530 | 186 | 880 |

| m-Chlorophenylpiperazine (mCPP) | - | - | 230 |

| GBR 12909 | 34 | - | - |

Table 2: Receptor Binding Affinities of Phenylpiperazine Analogs

| Compound | 5-HT1A (Ki, nM) | α1-Adrenergic (Ki, nM) |

| 1-Phenylpiperazine | 380 | - |

| Bicyclohydantoin-phenylpiperazines | Varies | Varies |

Experimental Protocols

The determination of the pharmacological profile of a novel compound like this compound involves a standardized set of in vitro assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor or transporter.

-

Objective: To measure the equilibrium dissociation constant (Ki) of this compound for various targets.

-

General Procedure:

-

Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, or NET).

-

Incubate the membranes with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) at a fixed concentration.

-

Add varying concentrations of the unlabeled test compound (this compound).

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.

-

Objective: To determine the potency (IC50) of this compound in inhibiting dopamine, norepinephrine, and serotonin uptake.

-

General Procedure:

-

Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) or cells expressing the transporters.

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

-

Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

Calculate the IC50 value for uptake inhibition.

-

Visualizations

Inferred Signaling Pathway

The following diagram illustrates the presumed primary mechanism of action of this compound at a monoaminergic synapse.

Caption: Inferred mechanism of this compound at the synapse.

Experimental Workflow for Pharmacological Characterization

This diagram outlines the logical flow of experiments to determine the mechanism of action of a novel piperazine derivative.

Caption: Workflow for characterizing the mechanism of action.

Conclusion

While direct experimental data on this compound is lacking, a robust body of literature on its structural analogs allows for a well-founded inference of its mechanism of action. It is likely a modulator of monoaminergic systems, primarily acting as an inhibitor of dopamine, norepinephrine, and serotonin transporters. Its precise selectivity and functional activity (i.e., whether it is a pure uptake inhibitor or also a releasing agent) would require empirical validation through the experimental protocols outlined in this guide. Further research into this compound could reveal a nuanced pharmacological profile with potential applications in neuroscience and drug development.

Spectroscopic Data for 1-Benzyl-3-phenylpiperazine: A Comprehensive Analysis

This guide aims to provide a framework for the type of data and experimental details that would be expected in a comprehensive technical paper on this topic. However, due to the lack of specific data for 1-Benzyl-3-phenylpiperazine, the following sections are presented as a template, illustrating the expected format and content based on general laboratory practices for the characterization of organic compounds.

Data Presentation

In a typical research context, the spectroscopic data for this compound would be summarized in clear, structured tables for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound (Anticipated)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Data Not Available |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Anticipated)

| Chemical Shift (δ, ppm) | Assignment |

| Data Not Available |

Table 3: IR Spectroscopic Data for this compound (Anticipated)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available |

Table 4: Mass Spectrometry Data for this compound (Anticipated)

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-10 mg) would be prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound could be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The data would be presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound would be acquired using a mass spectrometer, with a technique such as electrospray ionization (ESI) or electron impact (EI). The sample would be introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions detected. The data would be presented as a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

A logical workflow for the spectroscopic analysis of a synthesized compound like this compound can be visualized. This diagram illustrates the general steps from sample preparation to data analysis.

Potential Pharmacological Effects of 1-Benzyl-3-phenylpiperazine: A Technical Whitepaper

Introduction

1-Benzyl-3-phenylpiperazine is a disubstituted piperazine derivative featuring a benzyl group at the N1 position and a phenyl group at the C3 position. Its structural congeners, including 1-benzylpiperazine (BZP) and various phenylpiperazine derivatives, are known to possess significant psychoactive properties, primarily through modulation of monoaminergic systems.[1][2] This whitepaper aims to provide a comprehensive technical overview of the potential pharmacological profile of this compound by examining the known effects of its structural analogs.

Predicted Pharmacological Profile

Based on the pharmacology of its constituent chemical moieties, this compound is predicted to be a monoamine releasing agent and/or reuptake inhibitor with potential activity at various neurotransmitter receptors.

Monoamine Transporter Activity

The benzylpiperazine scaffold is a well-established pharmacophore that interacts with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[3] 1-Benzylpiperazine (BZP) itself is a non-selective monoamine releasing agent with a preference for dopamine and norepinephrine release over serotonin.[4] The presence of the phenyl group at the 3-position is likely to modulate this activity. Phenylpiperazine derivatives are known to interact with monoamine transporters, with varying degrees of potency and selectivity depending on the substitution pattern.[5]

It is hypothesized that this compound will exhibit inhibitory activity at DAT, NET, and SERT, potentially acting as a triple reuptake inhibitor or a monoamine releaser. The precise affinity and selectivity profile would require experimental validation.

Receptor Binding Affinity

Beyond monoamine transporters, benzylpiperazine and phenylpiperazine derivatives have demonstrated affinity for a range of G-protein coupled receptors (GPCRs) and ligand-gated ion channels. Of particular interest are serotonin (5-HT), dopamine (D), and sigma (σ) receptors.

-

Serotonin Receptors: Phenylpiperazine derivatives often exhibit affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[6] This can contribute to a complex pharmacological profile, including potential anxiolytic, antidepressant, or hallucinogenic effects.

-

Dopamine Receptors: Some N-aryl-N'-benzylpiperazines show affinity for D2-like dopamine receptors, suggesting potential antipsychotic or other CNS activities.[7]

-

Sigma Receptors: Benzylpiperazine derivatives have been identified as potent and selective ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[8][9] These receptors are implicated in a variety of cellular functions and are targets for the development of novel therapeutics for pain, neurodegenerative diseases, and psychiatric disorders.

The affinity of this compound for these and other receptors would need to be determined through comprehensive receptor screening.

Quantitative Data from Structurally Related Compounds

To provide a quantitative basis for the predicted pharmacological profile, the following table summarizes the receptor binding affinities (Ki) and monoamine release potencies (EC50) of selected benzylpiperazine and phenylpiperazine analogs.

| Compound | Target | Assay Type | Value | Units | Reference |

| Benzylpiperazine Analogs | |||||

| 1-Benzylpiperazine (BZP) | DAT | Release | 175 | EC50 (nM) | [4] |

| NET | Release | 62 | EC50 (nM) | [4] | |

| SERT | Release | 6050 | EC50 (nM) | [4] | |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ1 Receptor | Binding | 2.7 | Ki (nM) | [9] |

| σ2 Receptor | Binding | 102.6 | Ki (nM) | [9] | |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ1 Receptor | Binding | 2.6 | Ki (nM) | [9] |

| σ2 Receptor | Binding | 486.2 | Ki (nM) | [9] | |

| Phenylpiperazine Analogs | |||||

| 1-Phenylpiperazine | NET | Release | 186 | EC50 (nM) | [5] |

| SERT | Release | 880 | EC50 (nM) | [5] | |

| DAT | Release | 2530 | EC50 (nM) | [5] | |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | SERT | Release | Selective | - | [3] |

| Niaprazine | α1-adrenoceptor | Binding | 77 | Ki (nM) | [10] |

| 5-HT2 receptor | Binding | 25 | Ki (nM) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of a novel compound. The following are representative protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).

Materials:

-

HEK293 cells stably expressing hDAT.

-

Radioligand: [³H]WIN 35,428.

-

Reference Compound (for non-specific binding): Cocaine or GBR-12909.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

Procedure:

-

Membrane Preparation:

-

Culture and harvest hDAT-expressing HEK293 cells.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration.[11]

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]WIN 35,428 (near its Kd), and varying concentrations of the test compound.

-

For non-specific binding, use a high concentration of the reference compound.

-

Incubate at a controlled temperature to reach equilibrium.[12]

-

-

Termination and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash filters with ice-cold buffer.

-

Quantify radioactivity using a liquid scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific from total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[11]

-

Serotonin Release Assay using Brain Synaptosomes

This protocol measures the ability of a test compound to induce the release of endogenous serotonin from isolated nerve terminals.

Materials:

-

Rat brain tissue (e.g., striatum or cortex).

-

Sucrose homogenization buffer.

-

Krebs-Ringer buffer.

-

Test Compound: this compound.

-

High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer.

-

Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.[13]

-

-

Release Assay:

-

Pre-incubate aliquots of the synaptosomal suspension at 37°C.

-

Add the test compound at various concentrations.

-

At specified time points, terminate the release by rapid filtration or centrifugation.[1]

-

-

Quantification:

-

Measure the concentration of serotonin in the supernatant (released) and in the synaptosomal pellet (remaining) using HPLC.[1]

-

-

Data Analysis:

-

Calculate the percentage of serotonin released relative to the total amount.

-

Determine the EC50 value for release.

-

Sigma Receptor Binding Assay

This protocol outlines a competitive binding assay for determining the affinity of a test compound for sigma-1 (σ1) and sigma-2 (σ2) receptors.

Materials:

-

Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2).

-

Radioligands: --INVALID-LINK---pentazocine (for σ1) and [³H]DTG (for σ2).

-

Masking agent (for σ2 assay): (+)-pentazocine.

-

Reference Compound (for non-specific binding): Haloperidol.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound.

Procedure:

-

Membrane Preparation:

-

Homogenize the appropriate tissue in ice-cold buffer and prepare membrane fractions by centrifugation.[14]

-

-

Binding Assay (σ1):

-

Incubate guinea pig brain membranes with varying concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.

-

Determine non-specific binding using a high concentration of haloperidol.[15]

-

-

Binding Assay (σ2):

-

Incubate rat liver membranes with varying concentrations of the test compound, a fixed concentration of [³H]DTG, and a concentration of (+)-pentazocine to mask σ1 sites.

-

Determine non-specific binding using a high concentration of haloperidol.[16]

-

-

Termination, Detection, and Data Analysis:

-

Follow the same procedures as described for the DAT binding assay.

-

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the pharmacological evaluation of this compound.

Caption: Proposed synthetic route for this compound.

Caption: General workflow for in vitro pharmacological characterization.

Caption: Hypothesized modulation of monoaminergic signaling pathways.

Conclusion

While direct experimental data on this compound is lacking, a predictive analysis based on its structural components suggests a complex pharmacological profile. It is likely to function as a modulator of monoamine transporters and may interact with various neurotransmitter receptors, including serotonin and sigma receptors. The provided quantitative data on related compounds and detailed experimental protocols offer a solid foundation for initiating a comprehensive investigation into the pharmacological effects of this novel compound. Such research is warranted to elucidate its potential therapeutic applications and to understand its full spectrum of activity on the central nervous system.

References

- 1. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

An In-Depth Technical Guide to 1-Benzyl-3-phenylpiperazine: Synthesis, Pharmacology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-phenylpiperazine is a synthetic compound belonging to the phenylpiperazine class of chemicals. While its direct therapeutic applications are not yet fully established, its structural similarity to other pharmacologically active piperazine derivatives suggests potential interactions with various neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a plausible synthetic route, and its putative pharmacological profile based on related compounds. The document also outlines potential experimental protocols for its synthesis and analysis, and discusses its potential as a scaffold for the development of novel therapeutic agents.

Introduction

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and antihistamines. The introduction of benzyl and phenyl substituents onto the piperazine ring, as in this compound, can significantly modulate its pharmacological activity. This document aims to consolidate the currently available technical information on this compound to serve as a foundational resource for researchers and drug development professionals interested in this and related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5368-32-1 |

| Molecular Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.36 g/mol |

| (R)-enantiomer CAS | 832155-10-9 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic route is outlined below. This proposed method is based on the well-documented N-alkylation of piperazines.

dot

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Phenylpiperazine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-phenylpiperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been extensively characterized. However, based on the known activities of other phenylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems. Phenylpiperazines are known to exhibit varying degrees of affinity for dopamine, serotonin, and adrenergic receptors.[1]

Putative Biological Targets

Based on the pharmacology of related compounds, potential biological targets for this compound are summarized in Table 2. It is important to note that these are extrapolated targets, and experimental validation is required.

Table 2: Putative Biological Targets and Pharmacological Effects of this compound

| Target Receptor Family | Specific Subtype(s) (Hypothesized) | Potential Pharmacological Effect |

| Dopamine Receptors | D₂, D₃ | Modulation of motor control, motivation, and reward |

| Serotonin Receptors | 5-HT₁A, 5-HT₂A, 5-HT₂C | Regulation of mood, anxiety, and cognition |

| Adrenergic Receptors | α₁, α₂ | Influence on blood pressure and arousal |

| Monoamine Transporters | DAT, SERT, NET | Inhibition of neurotransmitter reuptake, leading to increased synaptic concentrations |

Signaling Pathways

The interaction of this compound with its putative G protein-coupled receptor (GPCR) targets would likely trigger downstream signaling cascades. A generalized schematic of a potential signaling pathway is depicted below.

dot

Caption: Generalized GPCR signaling pathway potentially activated by this compound.

Analytical Methodologies

The analysis of this compound in biological matrices or as a pure compound would likely employ standard chromatographic and spectrometric techniques used for other piperazine derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Hypothetical GC-MS Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An initial oven temperature of 100°C, held for 1 minute, then ramped to 300°C at 20°C/min, and held for 5 minutes.

-

MS Detection: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-550.

dot

Caption: General workflow for the analysis of this compound by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of non-volatile derivatives or for higher sensitivity and selectivity in complex matrices, LC-MS/MS would be the method of choice.

Hypothetical LC-MS/MS Protocol:

-

Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for quantification.

Conclusion and Future Directions

This compound represents an understudied molecule within the pharmacologically significant piperazine class. While direct experimental data remains scarce, its structural features suggest a potential for interaction with key central nervous system targets. The synthetic and analytical protocols outlined in this guide, though hypothetical, are based on well-established methodologies for similar compounds and provide a solid starting point for future research.

Further investigation into the synthesis, purification, and comprehensive pharmacological characterization of this compound is warranted. In vitro receptor binding assays and functional assays are crucial to elucidate its specific molecular targets and mechanism of action. Subsequent in vivo studies in animal models could then explore its potential therapeutic effects and pharmacokinetic profile. The insights gained from such studies could pave the way for the development of novel drug candidates based on the this compound scaffold for a range of neurological and psychiatric disorders.

References

In Silico Modeling of 1-Benzyl-3-phenylpiperazine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-phenylpiperazine is a chemical scaffold of significant interest in drug discovery due to the prevalence of the piperazine moiety in numerous centrally active agents. The structural characteristics of this compound suggest potential interactions with a variety of G-protein coupled receptors (GPCRs) and other targets within the central nervous system (CNS). Understanding the receptor binding profile of this compound is paramount in elucidating its pharmacological effects and therapeutic potential. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and analyze the receptor binding of this compound, supplemented with detailed experimental protocols for in vitro validation. The workflow encompasses homology modeling, molecular docking, and molecular dynamics simulations, followed by validation through radioligand binding and functional assays.

Data Presentation: Quantitative Receptor Binding Data

The following tables summarize the binding affinities (Ki in nM) of this compound derivatives for various CNS receptors. It is important to note that while this data provides valuable insights, the specific binding profile of this compound may vary.

Table 1: Binding Affinities of Benzylpiperazine and Phenylpiperazine Derivatives for Dopamine Receptors

| Compound/Derivative | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Receptor Ki (nM) | Reference |

| N-phenylpiperazine benzamide analog | >1500 | - | >1500 | [1] |

| 1-(4-methoxyphenyl)piperazine | Antagonistic properties suggested | - | - | [2] |

| Phenylpiperazine derivatives (general) | - | High selectivity over D2 and D4 | - | [2] |

| 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | High affinity | - | - | [3] |

Table 2: Binding Affinities of Benzylpiperazine and Phenylpiperazine Derivatives for Serotonin Receptors

| Compound/Derivative | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) | Reference |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine | 476 | - | 2.6 | [2] |

| N-phenylpiperazine analog (7a) | 14.3 | - | - | [2] |

| N-phenylpiperazine analog (6a) | 199 | - | - | [2] |

| Arylpiperazine derivative (12a) | 41.5 | 315 | 42.5 | [4] |

| Arylpiperazine derivative (9b) | 23.9 | 39.4 | 45.0 | [4] |

Table 3: Binding Affinities of Benzylpiperazine Derivatives for Sigma Receptors

| Compound/Derivative | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Reference |

| N-(3-phenylpropyl)-N'-benzylpiperazines | 0.37-2.80 | 1.03-34.3 | [5] |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15) | 1.6 | - | [6] |

| Piperidine/piperazine-based compounds (general) | 3.2-434 | Lower affinity than σ1 | [7] |

Table 4: Binding Affinities of Benzylpiperazine Derivatives for Bcl-2 Family Proteins

| Compound/Derivative | Mcl-1 Ki (µM) | Bcl-2 Binding | Bcl-xL Binding | Reference |

| Benzylpiperazine derivatives (most potent) | 0.18 | No detectable binding | No detectable binding | [8] |

| 22 other benzylpiperazine derivatives | <20 | - | - | [8] |

Experimental Protocols

In Silico Methodologies

1. Homology Modeling of Target Receptors

-

Objective: To generate a three-dimensional model of a target receptor (e.g., Dopamine D2 receptor) when an experimental structure is unavailable.

-

Protocol:

-

Template Selection: Identify a suitable template structure with high sequence identity to the target receptor from the Protein Data Bank (PDB). For many GPCRs, the structure of bovine rhodopsin or other solved GPCRs can be used.[8]

-

Sequence Alignment: Perform a sequence alignment of the target receptor and the template protein to identify conserved and variable regions.

-

Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build the 3D model of the target receptor based on the alignment with the template structure. This involves copying the coordinates of the conserved regions and building the non-conserved loops.

-

Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the model is assessed using tools like PROCHECK and Ramachandran plots to ensure proper stereochemistry.[2][9][10]

-

2. Molecular Docking

-

Objective: To predict the binding pose and affinity of this compound to the target receptor.

-

Protocol:

-

Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular mechanics force field (e.g., MMFF94).

-

Receptor Preparation: The 3D structure of the target receptor (either from homology modeling or the PDB) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding site is typically identified based on the location of the co-crystallized ligand in the template or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to explore the conformational space of the ligand within the receptor's binding pocket.[11][12] The program generates a series of possible binding poses.

-

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[13]

-

3. Molecular Dynamics (MD) Simulations

-

Objective: To study the dynamic behavior of the ligand-receptor complex and to refine the docking poses.

-

Protocol:

-

System Setup: The top-ranked ligand-receptor complex from docking is placed in a simulated physiological environment, typically a water box with ions to neutralize the system.[14][15]

-

Simulation Parameters: A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms. The system is then subjected to energy minimization.

-

Equilibration: The system is gradually heated to physiological temperature and the pressure is adjusted to atmospheric pressure. This allows the system to reach a stable state.

-

Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to observe the dynamic behavior of the complex.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the ligand in the binding pocket, identify key interacting residues, and calculate binding free energies.[16][17][18]

-

In Vitro Validation

1. Radioligand Binding Assay

-

Objective: To experimentally determine the binding affinity (Ki) of this compound for a specific receptor.[19]

-

Protocol:

-

Membrane Preparation: Membranes expressing the target receptor are prepared from cell lines or animal tissues.[20][21]

-

Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.[20][22]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[20]

-

2. In Vitro Functional Assays (e.g., cAMP Assay for Dopamine D2 Receptor)

-

Objective: To determine whether this compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[23][24][25][26]

-

Protocol:

-

Cell Culture: A cell line stably expressing the target receptor (e.g., CHO or HEK293 cells expressing the human Dopamine D2 receptor) is used.[24]

-

Assay Principle: For Gi-coupled receptors like the D2 receptor, agonist binding leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Assay Procedure: The cells are treated with varying concentrations of this compound. To measure the inhibition of cAMP production, the cells are typically stimulated with forskolin (an adenylyl cyclase activator).

-

cAMP Measurement: The intracellular cAMP levels are then measured using a commercially available kit (e.g., ELISA-based or fluorescence-based).

-

Data Analysis: The effect of this compound on cAMP levels is quantified to determine its functional activity. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.[24][27]

-

Mandatory Visualizations

Caption: In Silico and In Vitro Experimental Workflow.

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

References

- 1. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation | PLOS One [journals.plos.org]

- 3. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 5. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

- 8. Homology modeling of the dopamine D2 receptor and its testing by docking of agonists and tricyclic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homology modeling of dopamine D2 and D3 receptors: molecular dynamics refinement and docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homology Modeling of Dopamine D2 and D3 Receptors: Molecular Dynamics Refinement and Docking Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. diva-portal.org [diva-portal.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 16. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. In search of a photoswitchable drug for serotonin receptors: a molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 24. benchchem.com [benchchem.com]

- 25. innoprot.com [innoprot.com]

- 26. innoprot.com [innoprot.com]

- 27. In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-3-phenylpiperazine: A Technical Guide for Researchers

Disclaimer: Limited direct experimental data is publicly available for 1-benzyl-3-phenylpiperazine. This guide synthesizes information from closely related piperazine derivatives to provide a comprehensive overview for research purposes. All data presented for analogous compounds should be considered as a starting point for investigation into this compound and not as directly transferable results.

Introduction

This compound is a designer research chemical belonging to the piperazine class of compounds. Members of this class, such as 1-benzylpiperazine (BZP), have been investigated for their psychoactive and pharmacological properties.[1][2] Structurally, this compound combines the benzyl moiety of BZP with a phenyl group at the 3-position of the piperazine ring, suggesting a potential for complex interactions with various neurotransmitter systems. This document provides a technical overview of its synthesis, potential pharmacological profile, and analytical methods, based on data from analogous compounds.

Chemical Properties and Synthesis

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5368-32-1 | [6][7] |

| Molecular Formula | C₁₇H₂₀N₂ | [7] |

| Molecular Weight | 252.36 g/mol | [7] |

| IUPAC Name | This compound | [6] |

A potential synthetic pathway is visualized below. This would likely involve the reaction of a suitably protected 2-phenylpiperazine with benzyl bromide or a related electrophile. Alternatively, a route similar to that for 1-methyl-3-phenylpiperazine could be adapted, starting from styrene oxide and N-benzylethanolamine, followed by chlorination and cyclization with ammonia.[4]

Caption: A potential synthetic pathway for this compound, adapted from related syntheses.

Pharmacological Profile (Inferred)

Direct pharmacological data for this compound is scarce. However, the pharmacology of related piperazine derivatives suggests that it likely acts as a modulator of monoamine neurotransmission.[2][8]

Mechanism of Action (Hypothesized)

Based on the known activities of 1-benzylpiperazine (BZP) and other phenylpiperazines, this compound is hypothesized to be a monoamine releasing agent and/or reuptake inhibitor, with potential activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[2][8] It may also exhibit affinity for various serotonin (5-HT) and adrenergic receptor subtypes.

The diagram below illustrates the general mechanism of action for many psychoactive piperazine derivatives.

Caption: Hypothesized mechanism of action for this compound at the monoaminergic synapse.

Receptor Binding and Functional Activity (Analog Data)

Quantitative data for this compound is not available. The following table summarizes receptor binding affinities and functional data for related piperazine compounds to provide a context for potential research directions.

Table 2: In Vitro Pharmacological Data for Analogous Piperazine Derivatives

| Compound | Target | Assay Type | Value | Units | Reference |

| 1-Phenylpiperazine | Norepinephrine Transporter | Monoamine Release | 186 | EC₅₀ (nM) | [8] |

| 1-Phenylpiperazine | Serotonin Transporter | Monoamine Release | 880 | EC₅₀ (nM) | [8] |

| 1-Phenylpiperazine | Dopamine Transporter | Monoamine Release | 2530 | EC₅₀ (nM) | [8] |

| 1-Benzylpiperazine (BZP) | Dopamine Transporter | Reuptake Inhibition | 108 | IC₅₀ (nM) | [2] |

| 1-Benzylpiperazine (BZP) | Norepinephrine Transporter | Reuptake Inhibition | 132 | IC₅₀ (nM) | [2] |

| 1-Benzylpiperazine (BZP) | Serotonin Transporter | Reuptake Inhibition | 1960 | IC₅₀ (nM) | [2] |

| m-Chlorophenylpiperazine (mCPP) | 5-HT₂C Receptor | Binding Affinity | 1.1 | Kᵢ (nM) | [2] |

| 3-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT₁B Receptor | Binding Affinity | 14 | Kᵢ (nM) | [2] |

| Benzylpiperazine Derivative (Compound 15) | σ₁ Receptor | Binding Affinity | 1.6 | Kᵢ (nM) | [9] |

| Benzylpiperazine Derivative (Compound 15) | σ₂ Receptor | Binding Affinity | 1418 | Kᵢ (nM) | [9] |

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following are generalized protocols for key assays relevant to the study of piperazine derivatives, based on standard laboratory practices.

Synthesis and Purification

A generalized procedure for the synthesis of a 1,3-disubstituted piperazine is as follows:

-

Reaction Setup: A solution of the appropriate starting materials (e.g., a 2-phenylpiperazine derivative and a benzylating agent) in a suitable solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reaction Conditions: A base (e.g., potassium carbonate, triethylamine) is added, and the mixture is heated to reflux for several hours.

-

Workup: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled ligand specific for the receptor and varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

The general workflow for an in vitro binding assay is depicted below.

Caption: A generalized workflow for an in vitro receptor binding assay.

In Vivo Behavioral Assays (Rodent Models)

To assess the potential stimulant or other behavioral effects, standard rodent behavioral assays can be employed.

-

Animal Acclimation: Animals (e.g., mice or rats) are acclimated to the testing environment.

-

Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

Behavioral Testing: At a specified time post-administration, locomotor activity is measured in an open-field arena, or other behavioral parameters (e.g., stereotypy, performance in cognitive tasks) are assessed.

-

Data Collection and Analysis: Automated tracking software is used to quantify behavioral endpoints. Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the test compound to a vehicle control.

Analytical Methods

The detection and quantification of this compound in biological matrices would likely be achieved using methods established for other piperazine derivatives, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[10][11][12][13]

Table 3: Analytical Methods for Piperazine Derivatives

| Technique | Sample Matrix | Key Parameters | Reference |

| GC-MS | Urine, Blood | Derivatization may be required; full scan for identification, SIM for quantification. | [10][11][12] |

| LC-MS/MS | Urine, Plasma | ESI source; MRM for high sensitivity and selectivity. | [10][11][13] |

Toxicology (Inferred)

No specific toxicological data for this compound is available. However, based on studies of BZP and its combination with other piperazines, potential toxic effects could include sympathomimetic and serotonergic toxidromes.[2] In vitro studies on BZP have shown it can induce oxidative stress, mitochondrial impairment, and apoptosis in hepatocytes.[14]

Table 4: Toxicological Data for Analogous Piperazine Derivatives

| Compound | Test | Species | Value | Units | Reference |

| 1-Phenylpiperazine | LD₅₀ (Oral) | Rat | 210 | mg/kg | [8] |

| 1-Benzylpiperazine (BZP) | Cytotoxicity | Rat Hepatocytes | 2.20 | EC₅₀ (mM) | [14] |

| 1-Benzylpiperazine (BZP) | Cytotoxicity | HepaRG Cells | 6.60 | EC₅₀ (mM) | [14] |

| TFMPP | Cytotoxicity | Rat Hepatocytes | 0.14 | EC₅₀ (mM) | [14] |

| TFMPP | Cytotoxicity | HepaRG Cells | 0.45 | EC₅₀ (mM) | [14] |

Conclusion

This compound is a research chemical with a largely uncharacterized pharmacological and toxicological profile. Based on its structural similarity to other benzylpiperazine and phenylpiperazine derivatives, it is hypothesized to act as a modulator of monoaminergic systems. Researchers investigating this compound should proceed with caution and utilize the information on analogous compounds presented in this guide as a foundation for designing and interpreting their studies. Further research is necessary to elucidate the specific properties of this compound and to determine its potential as a pharmacological tool or a substance of abuse.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 4. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound [synhet.com]

- 7. scbt.com [scbt.com]

- 8. Phenylpiperazine - Wikipedia [en.wikipedia.org]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar [semanticscholar.org]

- 12. ikm.org.my [ikm.org.my]

- 13. researchgate.net [researchgate.net]

- 14. In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzyl-3-phenylpiperazine (CAS 5368-32-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, biological activities, and potential signaling pathways associated with 1-benzyl-3-phenylpiperazine (CAS 5368-32-1). The information is curated for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a disubstituted piperazine derivative. Its core structure is a piperazine ring substituted with a benzyl group at one nitrogen atom and a phenyl group at a carbon atom.

| Property | Value | Reference(s) |

| CAS Number | 5368-32-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₇H₂₀N₂ | |

| Molecular Weight | 252.36 g/mol | |

| Appearance | Solid | |

| Boiling Point | 386.3 °C at 760 mmHg | |

| Density | 1.069 g/cm³ | |

| Refractive Index | 1.583 | |

| InChI Key | KMOQMXILLUBOJL-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)CN2CCNC(C2)C3=CC=CC=C3 | [1] |

| Purity | Typically available at ≥95% | |

| Storage Temperature | Room Temperature |

Suppliers

A number of chemical suppliers offer this compound for research and development purposes.

| Supplier | Location | Purity/Grades Offered |

| Sigma-Aldrich | International | ≥95% |

| Santa Cruz Biotechnology | International | Research Grade |

| BOC Sciences | USA | ≥97% |

| SynHet | Lithuania | ≥95% |

| BLDpharm | International | Research Grade |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocols

Caption: Proposed synthetic route to this compound.

This protocol is adapted from general procedures for the N-alkylation of piperazines via reductive amination.[2][3]

Materials:

-

3-Phenylpiperazine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 3-phenylpiperazine (1 equivalent) in DCE or THF, add benzaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., DCE or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Biological Activity and Experimental Assays

Derivatives of benzylpiperazine and phenylpiperazine are known to interact with various components of the central nervous system, particularly monoamine transporters and receptors.[4][5] The following are detailed protocols for relevant in vitro assays to characterize the pharmacological profile of this compound.

This assay determines the binding affinity of the test compound to the sigma-1 receptor.[4][6][7][8][9]

Materials:

-

Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain or cells expressing recombinant human sigma-1 receptors).

-

[³H]-(+)-Pentazocine (radioligand).

-

Unlabeled (+)-pentazocine or haloperidol for determining non-specific binding.

-

This compound (test compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound, this compound.

-

In test tubes, combine the membrane preparation, [³H]-(+)-pentazocine at a concentration near its Kd, and either the test compound, buffer (for total binding), or an excess of unlabeled (+)-pentazocine (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a competitive radioligand binding assay.

This assay measures the ability of the test compound to inhibit the uptake of neurotransmitters like dopamine, serotonin, or norepinephrine by their respective transporters.[10][11][12][13]

Materials:

-

Cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET) (e.g., HEK293 or CHO cells).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Known transporter inhibitors as positive controls (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).

-

This compound (test compound) at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Cell culture plates (e.g., 96-well).

-

Scintillation fluid and plates compatible with a microplate scintillation counter.

Procedure:

-

Plate the transporter-expressing cells in 96-well plates and allow them to adhere overnight.

-

On the day of the assay, wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or a known inhibitor for a short period (e.g., 10-20 minutes) at the assay temperature (e.g., 37°C).

-

Initiate the uptake by adding the radiolabeled neurotransmitter at a concentration near its Km for the transporter.

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) where uptake is linear.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold assay buffer.

-

Lyse the cells (e.g., with a lysis buffer or distilled water).

-

Transfer the cell lysates to scintillation plates, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

-

Calculate the specific uptake and determine the IC₅₀ value of the test compound for the inhibition of neurotransmitter uptake.

Potential Signaling Pathways

Based on the known pharmacology of related piperazine derivatives, this compound is likely to modulate monoaminergic signaling pathways. It may also engage other signaling cascades.

This compound may act as a ligand for dopamine, serotonin, and norepinephrine transporters, as well as for D₂ and 5-HT₁ₐ receptors. Its interaction with these targets can lead to alterations in neurotransmitter levels in the synaptic cleft, thereby affecting downstream signaling.

Caption: Modulation of monoaminergic signaling by this compound.

Some piperazine-based antipsychotics have been shown to antagonize calmodulin signaling, which could be a relevant pathway for this compound.[14] Additionally, complex benzylpiperazine derivatives have been implicated in inducing apoptosis through pathways potentially involving Bmi-1 signaling.[15]

Caption: Potential involvement in calmodulin and apoptosis signaling.

This technical guide provides a foundational understanding of this compound (CAS 5368-32-1) for research and drug development purposes. Further experimental validation is necessary to fully elucidate its synthetic pathways and pharmacological profile.

References

- 1. This compound [synhet.com]

- 2. mdpi.com [mdpi.com]

- 3. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. moleculardevices.com [moleculardevices.com]

- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moleculardevices.com [moleculardevices.com]

- 13. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]

- 14. A chemical genetic approach identifies piperazine antipsychotics as promoters of CNS neurite growth on inhibitory substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]

Stereoisomers of 1-Benzyl-3-phenylpiperazine: A Technical Guide to Synthesis, Separation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 1-benzyl-3-phenylpiperazine, a chiral molecule with potential activity at key neurotransmitter receptors. While specific quantitative data for the individual enantiomers are not extensively available in public literature, this document consolidates information on structurally related compounds, outlines detailed experimental protocols for the synthesis, chiral separation, and biological evaluation of these stereoisomers, and presents relevant signaling pathways. The provided methodologies and data for analogous compounds will serve as a valuable resource for researchers investigating the therapeutic potential of (R)- and (S)-1-benzyl-3-phenylpiperazine.

Introduction

Piperazine derivatives are a well-established class of compounds with a broad range of pharmacological activities, frequently targeting central nervous system (CNS) receptors. The introduction of a chiral center, as in the case of this compound, necessitates the investigation of individual stereoisomers, as they often exhibit distinct pharmacological and toxicological profiles. Based on the activity of structurally similar compounds, the stereoisomers of this compound are anticipated to interact with dopamine and serotonin receptors, making them of interest for the development of novel therapeutics for neurological and psychiatric disorders.

Synthesis and Chiral Separation

The synthesis of racemic this compound can be achieved through various established methods for N-alkylation and N-arylation of piperazine cores. A general synthetic approach is outlined below.

General Synthesis of Racemic this compound

A common method involves the reaction of 3-phenylpiperazine with benzyl chloride in the presence of a base.

dot

Caption: General synthetic scheme for racemic this compound.

Chiral Separation of Enantiomers

The resolution of the racemic mixture into its constituent (R)- and (S)-enantiomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

-

Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating piperazine enantiomers.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm) is commonly employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The separation is usually performed at room temperature.

dot

Caption: Workflow for the chiral separation of this compound enantiomers.